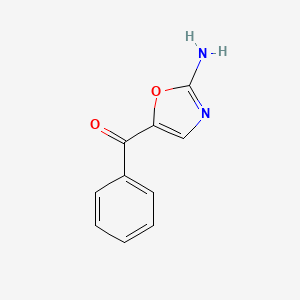

(2-Aminooxazol-5-yl)(phenyl)methanone

Description

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

(2-amino-1,3-oxazol-5-yl)-phenylmethanone |

InChI |

InChI=1S/C10H8N2O2/c11-10-12-6-8(14-10)9(13)7-4-2-1-3-5-7/h1-6H,(H2,11,12) |

InChI Key |

FHXLASBQBGORNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CN=C(O2)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

(2-Aminooxazol-5-yl)(phenyl)methanone has been synthesized and characterized for its potential as a bioactive molecule. The oxazole ring is known for contributing to the bioactivity of compounds, particularly in the context of drug design.

Key Characteristics:

- Structure-Activity Relationship (SAR): The presence of the oxazole moiety enhances the interaction with biological targets, making it a suitable candidate for further modifications to optimize efficacy and selectivity.

- Synthesis Methods: Various synthetic routes have been explored to obtain this compound, often involving reactions that introduce functional groups conducive to biological activity. For instance, modifications in the phenyl ring can significantly alter the compound's pharmacological profile .

Pharmacological Applications

Research indicates that this compound may exhibit several pharmacological activities:

Antimicrobial Activity:

- Studies have shown that derivatives of oxazole compounds possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be developed into new antibiotics or adjuvants in antimicrobial therapy .

Anticancer Potential:

- The compound has also been evaluated for its anticancer properties. Compounds containing oxazole rings have demonstrated the ability to inhibit tumor growth in various cancer cell lines, indicating a promising avenue for cancer treatment .

Neurological Effects:

- There is emerging evidence that oxazole derivatives, including this compound, may have neuroprotective effects. These compounds could potentially mitigate neurodegenerative processes associated with conditions like Alzheimer's disease by interacting with microtubule dynamics and reducing beta-amyloid toxicity .

Case Studies and Experimental Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

Comparison with Similar Compounds

Thiazole Derivatives

- (2-Amino-thiazol-5-yl)-phenyl-methanone (CAS 27053-21-0, C₁₀H₈N₂OS, MW 204.25 g/mol): Key Difference: Replaces oxazole’s oxygen with sulfur, forming a thiazole ring. Impact: Increased molecular weight and lipophilicity due to sulfur’s larger atomic radius and polarizability. Thiazoles often exhibit enhanced metabolic stability in pharmaceuticals . Applications: Structural analog in antimicrobial or antitumor agents .

Benzimidazole Derivatives

- (2-Amino-1H-benzimidazol-5-yl)phenylmethanone (CAS 52329-60-9, C₁₄H₁₁N₃O, MW 237.26 g/mol): Key Difference: Incorporates a benzimidazole ring (fused benzene and imidazole) instead of oxazole. Impact: Extended conjugation enhances UV absorption and binding affinity in biological systems. Applications: Impurity in antiparasitic drugs like mebendazole .

Functional Group Modifications

Hydroxyl-Substituted Analogs

- (2-AMINO-4-METHYL-OXAZOL-5-YL)-PHENYL-METHANOL (CAS 113304-36-2, C₁₁H₁₂N₂O₂, MW 204.23 g/mol): Key Difference: Methanol (-CH₂OH) replaces the ketone (-C=O). Impact: Increased polarity and hydrogen-bonding capacity, altering solubility and bioavailability .

Fluorophenyl-Substituted Derivatives

- (2-Amino-1H-benzimidazol-5-yl)(4-fluorophenyl)methanone (CAS 82050-13-3, C₁₄H₁₀FN₃O, MW 255.25 g/mol): Key Difference: Fluorine atom on the phenyl ring. Impact: Enhances metabolic stability and membrane permeability via electronegativity and steric effects. Common in CNS-targeting drugs .

Application-Driven Comparisons

UV Absorbers

- Chimassorb®81 (2-hydroxy-4-(octyloxy)-phenylmethanone): Key Difference: Hydroxy and alkoxy substituents on the phenyl ring. Impact: Superior UV-B absorption due to extended conjugation and electron-donating groups. Used in polymer stabilization .

Antimicrobial Agents

- 4-(2-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one: Key Difference: Benzylidene substituent on the oxazolone ring. Impact: Exhibits antimicrobial activity via disruption of microbial cell membranes. Precursor for amino acid synthesis .

Data Tables

Table 1: Structural and Physicochemical Comparison

Preparation Methods

Reaction Protocol

-

Bromination of Acetophenone : Acetophenone is brominated at the α-position using bromine in acetic acid, yielding α-bromoacetophenone (PhCOCH₂Br).

-

Cyclization with Urea : The α-bromoacetophenone (1.0 equiv) is refluxed with urea (1.2 equiv) in ethanol for 6–8 hours. The reaction is quenched with ice-water, and the precipitate is purified via recrystallization from ethanol.

Key Data:

-

IR (KBr, cm⁻¹) : 1722 (C=O stretch), 1606 (N=CH stretch), 3300–3100 (N–H stretch).

-

¹H NMR (DMSO-d₆, δ) : 7.22–7.68 (m, 5H, ArH), 8.11 (s, 1H, N=CH), 7.37 (s, 1H, oxazole-CH).

-

¹³C NMR (DMSO-d₆, δ) : 190.2 (C=O), 158.3 (N=CH), 151.9 (oxazole-C), 136.1–128.5 (ArC).

Room-Temperature Cs₂CO₃-Mediated Synthesis

Inspired by benzofuran synthesis methodologies, this approach utilizes cesium carbonate in dimethylformamide (DMF) to facilitate rapid oxazole formation at ambient temperatures.

Reaction Protocol

Key Data:

Comparative Analysis of Synthetic Methods

The room-temperature method offers superior efficiency and scalability, attributed to Cs₂CO₃’s strong basicity and DMF’s polar aprotic nature, which stabilize intermediates and accelerate cyclization.

Mechanistic Insights and Optimization

Cyclization Mechanism

-

Nucleophilic Attack : Urea’s amine group attacks the carbonyl carbon of α-bromoacetophenone, forming an enolate intermediate.

-

Ring Closure : Intramolecular displacement of bromide generates the oxazole ring, with concurrent elimination of HBr.

-

Aromatization : Dehydration yields the fully conjugated 2-aminooxazole core.

Solvent and Base Effects

-

DMF : Enhances solubility of intermediates and stabilizes anions via polar interactions.

-

Cs₂CO₃ : Provides strong basicity for deprotonation without inducing side reactions.

Spectroscopic Characterization

Infrared Spectroscopy

Q & A

Q. What are the common synthetic routes for (2-Aminooxazol-5-yl)(phenyl)methanone, and how are reaction conditions optimized?

The compound is typically synthesized via multicomponent cyclocondensation reactions. For example, analogous structures (e.g., tetrahydropyrimidin-5-yl methanones) are prepared using β-diketones, arylaldehydes, and guanidine derivatives under reflux conditions in polar solvents like ethanol. Reaction optimization involves adjusting temperature, solvent polarity, and stoichiometric ratios of reactants to maximize yield. Post-synthesis purification often employs column chromatography or recrystallization . Controlled pH and use of catalysts (e.g., Lewis acids) may further enhance selectivity .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- 1H/13C-NMR : To confirm the presence of aromatic protons (δ 7.2–8.1 ppm) and the oxazole/amino group signals (δ 5.5–6.5 ppm).

- FTIR : Identification of C=O stretches (~1650–1700 cm⁻¹) and N-H stretches (~3300–3500 cm⁻¹) from the aminooxazole moiety.

- Elemental Analysis : Validates empirical formula consistency (e.g., C, H, N content).

- Mass Spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns .

Q. How are purity and structural integrity assessed during synthesis?

Purity is assessed via HPLC with UV detection (λ = 254 nm) using reverse-phase C18 columns. Structural integrity is confirmed by comparing experimental spectral data (NMR, IR) with computational predictions or literature benchmarks. For crystalline derivatives, single-crystal X-ray diffraction (using SHELX software) provides unambiguous structural validation .

Advanced Research Questions

Q. What computational strategies are employed to predict the electronic and geometric properties of this compound?

Density Functional Theory (DFT) calculations (e.g., Gaussian software) optimize molecular geometries and predict electronic properties like HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces. These studies help rationalize reactivity patterns, such as nucleophilic attack sites on the oxazole ring or phenyl group .

Q. How can researchers resolve contradictions in spectroscopic data or unexpected reaction outcomes?

- Case Study : Discrepancies in NMR signals may arise from tautomerism (e.g., amino ↔ imino forms) or solvent effects. Variable-temperature NMR or deuterated solvents can clarify dynamic equilibria.

- Reaction By-Products : Unexpected side products (e.g., regioisomers) require LC-MS/MS analysis and mechanistic studies (e.g., isotopic labeling) to trace reaction pathways .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

- Antimicrobial Assays : Broth microdilution methods determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.

- Antibiofilm Activity : Crystal violet staining quantifies biofilm inhibition.

- ADMET Profiling : Computational tools (e.g., SwissADME) predict pharmacokinetic properties, while in vitro assays assess cytotoxicity (e.g., MTT assay on mammalian cell lines) .

Q. How are enantioselective syntheses or stereochemical outcomes controlled for chiral derivatives?

Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) enforce stereoselectivity during cyclization or acylation steps. Absolute configuration is confirmed via circular dichroism (CD) spectroscopy or X-ray crystallography .

Experimental Design & Safety

Q. What safety protocols are essential when handling this compound?

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust/aerosols.

- Waste must be segregated and disposed via certified hazardous waste services due to potential toxicity .

Q. How can researchers design experiments to study reaction kinetics or mechanistic pathways?

- Kinetic Studies : Monitor reaction progress via in situ FTIR or UV-Vis spectroscopy.

- Isotopic Labeling : Use 13C-labeled reactants to track carbon migration in cyclocondensation steps.

- Computational Modeling : Transition state analysis (e.g., Gaussian TS Berny algorithm) identifies rate-determining steps .

Data Reproducibility & Validation

Q. What steps ensure reproducibility in synthesizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.